Cas no 1806907-95-8 (4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine)

4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine
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- インチ: 1S/C6H2BrF3N2O2/c7-2-1-3(8)11-4(6(9)10)5(2)12(13)14/h1,6H
- InChIKey: VGGQMPYSYRSFIW-UHFFFAOYSA-N
- SMILES: BrC1C=C(N=C(C(F)F)C=1[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- XLogP3: 2.5
- トポロジー分子極性表面積: 58.7
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060714-500mg |
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine |
1806907-95-8 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
Alichem | A029060714-1g |
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine |
1806907-95-8 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029060714-250mg |
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine |
1806907-95-8 | 97% | 250mg |
$940.80 | 2022-03-31 |
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridineに関する追加情報
Introduction to 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine (CAS No. 1806907-95-8)
4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine, identified by the CAS number 1806907-95-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, particularly the presence of bromine, difluoromethyl, and fluoro substituents, as well as the nitro group, contribute to its unique chemical properties and potential applications.
The synthesis and characterization of 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine have been extensively studied due to its role as a key intermediate in the development of novel therapeutic agents. The bromine atom at the 4-position provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures. Similarly, the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. The fluoro and nitro substituents further modulate the electronic properties of the pyridine ring, influencing both reactivity and bioavailability.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine has emerged as a valuable building block in this endeavor. Its structural motif is found in several lead compounds that have shown promise in preclinical studies. For instance, derivatives of this compound have been investigated for their potential antiviral and anticancer properties. The nitro group, in particular, is known to enhance binding affinity to biological targets, making it an attractive feature for drug discovery.
The pharmaceutical industry has leveraged the versatility of 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine to develop novel therapeutic strategies. Researchers have explored its use in synthesizing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The presence of multiple substituents allows for fine-tuning of pharmacokinetic properties, such as solubility and half-life. Additionally, computational modeling studies have suggested that this compound can interact with specific amino acid residues in protein targets, providing insights into its mechanism of action.
Agrochemical applications of 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine are also noteworthy. Pyridine-based compounds are commonly used in pesticides due to their ability to disrupt enzymatic pathways in pests while maintaining low toxicity to non-target organisms. The structural features of this compound make it a promising candidate for developing next-generation agrochemicals that offer improved efficacy and environmental safety.
The synthetic methodologies employed for preparing 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine have been refined over time to achieve high yields and purity. Common approaches include nucleophilic aromatic substitution reactions followed by functional group transformations. Advances in green chemistry have also influenced synthetic strategies, with an emphasis on minimizing waste and utilizing sustainable reagents. These innovations not only enhance efficiency but also align with global efforts to promote environmentally responsible chemical synthesis.
The biological activity of 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine has been thoroughly evaluated through various experimental assays. In vitro studies have demonstrated its potential as an inhibitor of enzymes involved in signal transduction pathways relevant to diseases such as diabetes and neurodegeneration. The compound's ability to modulate these pathways suggests its utility as a scaffold for developing drugs that address complex metabolic disorders.
Recent advances in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine serves as a prime example of how subtle modifications can significantly impact biological activity. By systematically varying substituent groups while maintaining the core pyridine scaffold, researchers can identify analogs with enhanced potency and selectivity.
The role of computational chemistry in understanding the behavior of 4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine cannot be overstated. Molecular docking simulations have provided valuable insights into how this compound interacts with biological targets at an atomic level. These simulations aid in predicting binding affinities and identifying potential side effects before experimental validation is undertaken.
In conclusion,4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine (CAS No. 1806907-95-8) is a multifaceted compound with significant potential across multiple sectors including pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for researchers seeking to develop innovative therapeutics and sustainable agricultural solutions.
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